molecular formula C7H11NO2 B1378784 6-Cyclopropylmorpholin-3-one CAS No. 1644046-26-3

6-Cyclopropylmorpholin-3-one

Cat. No.: B1378784
CAS No.: 1644046-26-3
M. Wt: 141.17 g/mol
InChI Key: OBTWWRRNGMWQAS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

6-Cyclopropylmorpholin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 6-Cyclopropylmorpholin-3-ol.

    Substitution: Substituted morpholinones with different functional groups replacing the cyclopropyl group.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the cyclopropyl group.

    Cyclopropylamine: A precursor used in the synthesis of 6-Cyclopropylmorpholin-3-one.

    3-Morpholinone: A similar compound lacking the cyclopropyl group.

Uniqueness

This compound is unique due to the presence of both the cyclopropyl group and the ketone functional group, which confer distinct chemical and biological properties . This combination makes it a valuable compound for research and industrial applications, differentiating it from other morpholine derivatives .

Properties

IUPAC Name

6-cyclopropylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7-4-10-6(3-8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTWWRRNGMWQAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CNC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1644046-26-3
Record name 6-cyclopropylmorpholin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Cyclopropylmorpholin-3-one
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6-Cyclopropylmorpholin-3-one
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6-Cyclopropylmorpholin-3-one
Reactant of Route 4
6-Cyclopropylmorpholin-3-one
Reactant of Route 5
6-Cyclopropylmorpholin-3-one
Reactant of Route 6
6-Cyclopropylmorpholin-3-one

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